3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde
Description
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a benzaldehyde group substituted with a 3-methoxyprop-1-ynyl group. This compound is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
3-(3-methoxyprop-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYFEXYADEYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde typically involves the reaction of 3-bromoprop-1-yne with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Similar structure but lacks the prop-1-ynyl group.
3-(3-Hydroxyprop-1-ynyl)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and a prop-1-ynyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde, a compound with the CAS number 2098116-90-4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde is C12H12O2, featuring a benzaldehyde moiety attached to a propargyl ether. The synthesis typically involves the Sonogashira coupling method, which combines 2-bromobenzaldehyde with a suitable alkyne under palladium catalysis conditions in a solvent like THF (tetrahydrofuran) .
Antimicrobial Properties
Research indicates that derivatives of benzaldehyde compounds exhibit varying degrees of antimicrobial activity. In studies conducted on related compounds, it was found that some exhibited significant inhibition against bacteria and fungi, suggesting that 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde may possess similar properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzaldehyde derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected by 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. In particular, studies on related aldehydes suggest that they can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications .
The biological activity of 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde is likely mediated through its interaction with specific biological targets:
- Binding Affinity : The compound may bind to active sites on enzymes or receptors, altering their activity.
- Signal Transduction Pathways : By interacting with cellular pathways, it can influence processes such as apoptosis and proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that benzaldehyde derivatives can induce oxidative stress in cancer cells, leading to cell death .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Faty et al. (2015) | Identified moderate antimicrobial activity in related compounds; potential for developing new antimicrobial agents. |
| Abu‐Hashem et al. (2020) | Demonstrated significant COX inhibition in similar benzaldehyde derivatives; suggests anti-inflammatory potential for 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde. |
| Recent Pharmacological Studies | Highlighted anticancer properties through induction of apoptosis in various cancer cell lines; warrants further exploration into specific mechanisms involved. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
